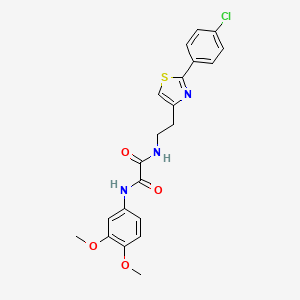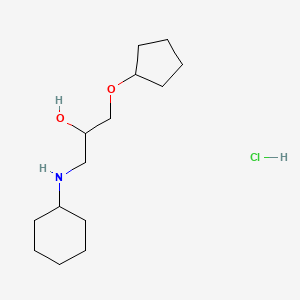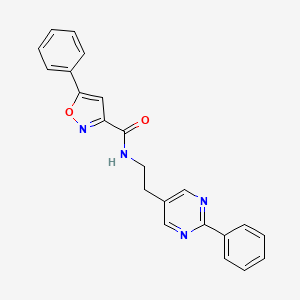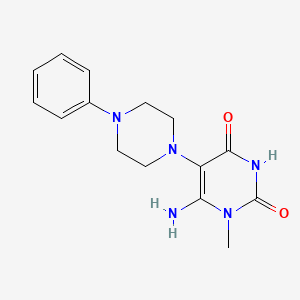
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a thiazole ring. Thiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In the case of thiazoles, these elements are carbon, nitrogen, and sulfur .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazoles can be synthesized through a variety of methods. For instance, one common method involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
Thiazoles have a five-membered ring structure with three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural characterization of chemical compounds related to N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide offer insights into their potential applications in scientific research. One study highlights the synthesis of pyrazole- and isoxazole-based heterocycles, demonstrating a method for creating compounds with potential antiviral activity, specifically against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011). Another research focuses on the tautomerism in thiazole derivatives, providing a basis for understanding the chemical behavior and stability of such compounds (Beuchet et al., 1999).
Chemical Protection and Reactivity
The 3,4-dimethoxybenzyl moiety has been investigated as a novel N-protecting group for thiazetidine derivatives, illustrating the versatility of similar compounds in chemical synthesis and modification processes (Grunder-Klotz & Ehrhardt, 1991). Furthermore, the study of intramolecular hydrogen bonds in thiazole derivatives sheds light on the influence of such bonds on the chemical properties and reactivity of related compounds (Castro et al., 2007).
Potential Anticancer Applications
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents suggests that similar structures, including N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide, could be explored for their anticancer activities (Gomha et al., 2016).
Antiallergy Potential
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives as antiallergy agents indicates that compounds with similar structural features might possess significant antiallergy efficacy, offering a new avenue for the development of therapeutic agents (Hargrave et al., 1983).
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-15(11-18(17)29-2)24-20(27)19(26)23-10-9-16-12-30-21(25-16)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDNLOIWKTEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)
![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)




![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)


